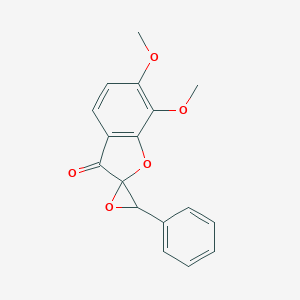
6,7-Dimethoxyaurone epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxyaurone epoxide is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Table 1: Synthesis Methods for 6,7-Dimethoxyaurone Epoxide
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| m-CPBA Epoxidation | m-CPBA, CHCl₃ | 85 | |
| Hydrogen Peroxide Catalysis | H₂O₂, Acetic Acid | 90 | |
| Metal-Catalyzed Epoxidation | Ti(OiPr)₄, H₂O₂ | 75 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. Its efficacy has been particularly noted against resistant strains of Plasmodium falciparum, where it showed a significant reduction in IC₅₀ values compared to traditional treatments.
Case Study: Antimalarial Activity
- Compound Tested : this compound
- Pathogen : Plasmodium falciparum
- IC₅₀ Value : 1 μM (compared to 11 μM for standard aurones)
- Synergistic Effect : Enhanced activity when combined with chloroquine .
Antiviral Properties
The compound has also been investigated for its antiviral properties. It has shown potential against several viruses by inhibiting their replication mechanisms.
Case Study: Antiviral Activity
- Viruses Targeted : Hepatitis E Virus (HEV), Chikungunya Virus
- Methodology : Transfection assays in HepG2 cells
- Findings : Significant reduction in viral load with an EC₅₀ < 100 nM .
Epoxide Ring Opening Reactions
The unique structure of this compound makes it an ideal substrate for ring-opening reactions. These reactions are crucial for synthesizing complex molecules in organic chemistry.
Table 2: Applications in Organic Synthesis
| Reaction Type | Substrate | Product | Reference |
|---|---|---|---|
| Nucleophilic Ring Opening | This compound | Amino alcohols | |
| Cascade Reactions | Multi-epoxide substrates | Polyether derivatives |
Biocatalysis
Biocatalytic processes utilizing enzymes such as epoxide hydrolases have been explored to enhance the selectivity and yield of transformations involving this compound. Such processes can lead to the formation of enantiomerically pure compounds that are essential in pharmaceutical applications.
Propiedades
Número CAS |
10173-80-5 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
6,7-dimethoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C17H14O5/c1-19-12-9-8-11-13(14(12)20-2)21-17(15(11)18)16(22-17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
Clave InChI |
SAIKVYZCLOUCMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















